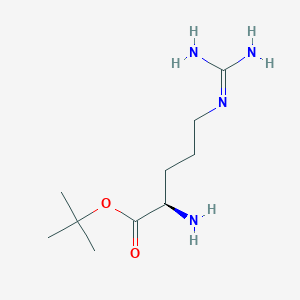
D-Arginine 1,1-Dimethylethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arginine 1,1-Dimethylethyl Ester is a useful research compound. Its molecular formula is C10H22N4O2 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
D-Arginine 1,1-Dimethylethyl Ester, also known as D-Arginine tert-butyl ester, is a derivative of the amino acid arginine. It has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound is characterized by its ability to modulate nitric oxide (NO) synthesis, which plays a crucial role in numerous physiological processes. The compound serves as a substrate for nitric oxide synthase (NOS), leading to the production of NO from L-arginine. This process is vital for vascular function, immune response, and neurotransmission.
Mechanism of Action:
- Nitric Oxide Production: this compound enhances NO production by acting as a substrate for NOS.
- Enzyme Interaction: The compound interacts with various enzymes and proteins, influencing their activity and function.
- Signaling Pathways Modulation: It modulates signaling pathways related to inflammation and vascular function.
Effects on Vascular Function
Research indicates that this compound can improve endothelial function by increasing NO availability. This effect is particularly relevant in conditions such as hypertension and atherosclerosis.
| Study | Findings |
|---|---|
| Positive association between arginine derivatives and markers of vascular health. | |
| Demonstrated enhancement of T cell function through modulation of arginine metabolism. |
Influence on Immune Response
The compound has been shown to affect immune cell function. For instance, it enhances macrophage activity by increasing NO production, which is essential for their cytotoxic functions against pathogens.
Key Findings:
- Macrophage Activation: D-Arginine promotes the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to increased NO production and enhanced immune response .
- T Cell Modulation: Availability of D-Arginine influences T cell proliferation and cytokine production, suggesting its role in adaptive immunity .
Cardiovascular Health
A study involving 3,556 participants explored the relationship between D-Arginine levels and cardiovascular health markers. The results indicated that higher levels of D-Arginine were associated with improved endothelial function and lower inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) .
Cancer Research
In cancer models, D-Arginine has been investigated for its potential to enhance the efficacy of immunotherapies. By modulating the immune landscape through increased NO production, it may improve T cell responses against tumors .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13/h7H,4-6,11H2,1-3H3,(H4,12,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSGZWJOSYQSCP-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














